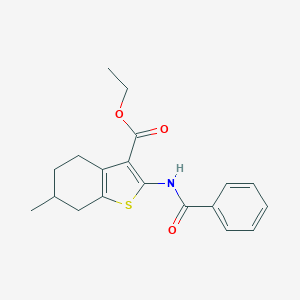

Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Beschreibung

Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 76981-82-3) is a tetrahydrobenzothiophene derivative featuring a benzamido substituent at position 2 and a methyl group at position 6 of the fused cyclohexene ring. This compound is synthesized via acylation of its amino precursor (ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) with benzoyl chloride, yielding ~60% after recrystallization . Its crystal structure reveals a planar heterocyclic thiophene ring (S1/C8/C9/C10/C15) and a benzamido-substituted phenyl ring (C1–C6), with a dihedral angle of 8.13° between the two planes. Intramolecular N–H⋯O hydrogen bonding forms an S(6) ring motif, stabilizing the conformation .

The compound’s applications include serving as an intermediate for pharmaceuticals, dyes, and thrombolytic agents . Its structural features, such as the ester group and lipophilic substituents, make it a candidate for neuroactive drug development, particularly as a donepezil analog .

Eigenschaften

IUPAC Name |

ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-3-23-19(22)16-14-10-9-12(2)11-15(14)24-18(16)20-17(21)13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEZUDMTMBOSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the ester group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), ammonia (NH3)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Amides, esters

Wissenschaftliche Forschungsanwendungen

Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with various molecular targets:

Molecular Targets: Enzymes, receptors, and ion channels

Pathways Involved: Signal transduction pathways, metabolic pathways

The compound may bind to specific enzymes or receptors, modulating their activity and thereby influencing cellular processes such as inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Substituents

Key Observations:

Amino vs. Acylated Derivatives: The amino precursor (1b) lacks the benzamido group, resulting in a lower molecular weight (253.34 vs. 341.42) and higher polarity. Its IR spectrum shows distinct N-H stretches at 3425 and 3313 cm⁻¹, absent in the benzamido derivative . Acylation (e.g., benzamido, acetylamino) introduces additional carbonyl stretches (~1647 cm⁻¹) and reduces solubility in polar solvents due to increased hydrophobicity .

Substituent Effects on Crystallography :

- The benzamido group in the title compound induces planar geometry in the phenyl ring, with minimal torsion (<9°) relative to the thiophene ring. In contrast, bulkier substituents (e.g., 2-methylbenzamido) may increase steric hindrance, altering dihedral angles .

- Disorder in the cyclohexene ring’s methylene groups (occupancy: 0.641/0.359) is common across analogs, but substituents like phenyl (position 6) may exacerbate conformational flexibility .

Biological Relevance: Benzamido derivatives exhibit enhanced binding to acetylcholinesterase compared to acetyl/propionyl analogs, likely due to π-π stacking with aromatic residues . Methyl vs.

Key Observations:

- SHELX Software : Widely used for small-molecule refinement (e.g., SHELXL97 for handling disorder via EADP constraints) .

- Disorder : Common in tetrahydrobenzothiophenes due to puckered cyclohexene rings; resolved using occupancy refinement and geometric restraints .

Hydrogen Bonding and Supramolecular Features

- The title compound’s S(6) motif (N–H⋯O) is conserved in acylated derivatives but absent in amino analogs .

- Bulkier acyl groups (e.g., 4-chloro-2-methylphenoxyacetyl) disrupt intramolecular H-bonding, leading to alternative packing modes .

Biologische Aktivität

Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has the molecular formula and features a benzothiophene core that is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways:

- Inhibition of Kinases : Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit specific kinases such as Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3 beta (GSK3β) . This inhibition can lead to alterations in cell proliferation and survival pathways, particularly in cancer cells.

- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the modulation of pathways involving NF-kB and MAPK signaling .

Anticancer Properties

Research indicates that Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrates significant anticancer activity:

- Cell Line Studies : In vitro studies have shown that this compound effectively induces apoptosis in various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines suggest potent cytotoxic effects.

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been documented in several studies:

- Cytokine Modulation : In models of inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced levels of TNF-α and IL-8 .

Case Studies

Several studies have been conducted to evaluate the biological activity of Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant apoptosis in MCF-7 cells with an IC50 of 12 µM. |

| Study B | Anti-inflammatory Effects | Reduced TNF-α levels by 50% in LPS-stimulated THP-1 monocytes. |

| Study C | Kinase Inhibition | Showed inhibition of CK2 activity with an IC50 value of 20 µM. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.